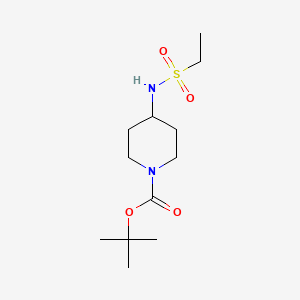

tert-Butyl 4-(ethylsulfonamido)piperidine-1-carboxylate

Description

tert-Butyl 4-(ethylsulfonamido)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and an ethylsulfonamido substituent at the 4-position. This compound is structurally significant in medicinal chemistry due to the sulfonamido group’s role in hydrogen bonding and enzyme inhibition. Piperidine derivatives are widely utilized as intermediates in drug synthesis, with substituents dictating reactivity, solubility, and biological activity .

Properties

IUPAC Name |

tert-butyl 4-(ethylsulfonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4S/c1-5-19(16,17)13-10-6-8-14(9-7-10)11(15)18-12(2,3)4/h10,13H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNSKKUCHRCECS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(ethylsulfonamido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethylsulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(ethylsulfonamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfinamides and thiols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 4-(ethylsulfonamido)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of piperidine-based pharmaceuticals .

Biology and Medicine: It can be used as a precursor for the synthesis of bioactive molecules that target specific biological pathways .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates for various applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(ethylsulfonamido)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the bioactive molecule derived from this compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl 4-(ethylsulfonamido)piperidine-1-carboxylate and related piperidine derivatives:

Substituent-Driven Functional Differences

- Sulfonamido vs. Amino Groups: The ethylsulfonamido group in the target compound offers stronger hydrogen-bonding capacity compared to simple amino groups (e.g., in ), enhancing interactions with biological targets like enzymes.

- Aromatic vs.

- Steric Effects : Bulky substituents like methoxycarbonylphenylsulfonamido may reduce metabolic clearance but complicate synthetic accessibility compared to smaller groups like ethylsulfonamido.

Physicochemical Properties

- Solubility: Ethylsulfonamido and mercaptoethyl derivatives are more polar than phenylamino analogs, favoring aqueous solubility.

- Thermal Stability : tert-Butyl carbamate groups generally confer stability, but sulfonamido-containing compounds may decompose at high temperatures due to sulfonyl bond cleavage.

Biological Activity

Tert-Butyl 4-(ethylsulfonamido)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H19N2O3S

- CAS Number : 1233954-83-0

- Molecular Weight : 273.35 g/mol

The compound features a piperidine ring substituted with an ethylsulfonamide group and a tert-butyl ester, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced cytokine release.

- Receptor Modulation : It could act as a modulator of neurotransmitter receptors, influencing neuronal signaling.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages stimulated with lipopolysaccharide (LPS).

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| IL-6 | 1500 | 800 |

| TNF-alpha | 1200 | 600 |

Study 1: In Vivo Efficacy in Animal Models

A study conducted on mice models of inflammation showed that administration of this compound significantly reduced paw edema compared to the control group. The compound was administered at doses of 10 mg/kg and 20 mg/kg, with the higher dose resulting in a more pronounced effect.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of the compound in models of oxidative stress. The results indicated that it could mitigate neuronal cell death induced by oxidative agents, suggesting its potential use in neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.